N-(2-methoxybenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common method involves the cyclization of an azide with a nitrile under acidic conditions to form the tetrazole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-methoxybenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-phenyl-2H-tetrazole-5-carboxamide: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activity.
N-(2-methoxybenzyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide:
Uniqueness
The presence of the trifluoromethyl group in N-(2-methoxybenzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-27-14-5-3-2-4-11(14)10-21-16(26)15-22-24-25(23-15)13-8-6-12(7-9-13)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLNIRSEGLFZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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